6-Methyl-5-phenylpyridazin-3-amine is a heterocyclic compound classified within the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms. This compound has attracted significant interest due to its potential pharmacological activities and applications in various scientific fields, including medicinal chemistry and biological studies. Its chemical structure allows it to serve as a building block for more complex molecules, making it valuable in synthetic organic chemistry .
Methods and Technical Details
The synthesis of 6-Methyl-5-phenylpyridazin-3-amine typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the reaction of 3-amino-6-methyl-5-phenylpyridazine with suitable reagents under controlled conditions. The optimization of reaction parameters such as temperature, pressure, and the use of catalysts is crucial for maximizing yield and purity .
In industrial settings, methods are often refined to enhance efficiency. For instance, the use of specific solvents and reaction times can significantly affect the yield of the desired product. Techniques such as microwave-assisted synthesis or solvent-free conditions may also be employed to improve reaction rates and reduce environmental impact .
Structure and Data
The molecular formula of 6-Methyl-5-phenylpyridazin-3-amine is CHN, with a molecular weight of approximately 216.25 g/mol. The compound features a pyridazine ring substituted at the 3-position with an amino group and at the 5-position with a phenyl group, along with a methyl group at the 6-position. This specific substitution pattern contributes to its unique chemical properties and biological activities .
Reactions and Technical Details
6-Methyl-5-phenylpyridazin-3-amine participates in various chemical reactions, including:
The products formed from these reactions depend on the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to saturated compounds.
Process and Data
The mechanism of action for 6-Methyl-5-phenylpyridazin-3-amine is primarily linked to its ability to interact with biological systems at the molecular level. It is known that derivatives of pyridazinone can inhibit calcium ion influx, which is crucial for activating platelet aggregation. This action suggests potential therapeutic applications in managing cardiovascular diseases .
Research indicates that pyridazinone derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, and antiulcer effects. These activities are mediated through various biochemical pathways involving receptor interactions and enzyme modulation .
Physical and Chemical Properties
6-Methyl-5-phenylpyridazin-3-amine exhibits several notable physical properties:
Chemical properties include its stability under standard laboratory conditions but susceptibility to oxidation under strong oxidizing agents. Its reactivity profile allows it to participate in various chemical transformations relevant for synthetic applications .
Scientific Uses
6-Methyl-5-phenylpyridazin-3-amine finds applications across several scientific domains:
The synthesis of 6-methyl-5-phenylpyridazin-3-amine relies predominantly on hydrazine-mediated cyclocondensation followed by catalytic reduction. A well-established pathway involves the condensation of α,β-unsaturated carbonyl precursors with hydrazine hydrate under reflux conditions. For instance, ethyl 2-benzoylpropanoate undergoes cyclization with hydrazine hydrate in n-butanol at 100°C for 6 hours to yield 6-methyl-5-phenylpyridazin-3(2H)-one as a key intermediate [10]. This reaction exploits the nucleophilic attack of hydrazine on the dicarbonyl system, followed by dehydration and aromatization to form the pyridazine ring.
The critical reductive amination step transforms the 3-keto group to the 3-amino functionality. Batch-wise hydrogenation using Raney nickel as a catalyst under atmospheric hydrogen pressure (20°C, methanol solvent) achieves this conversion with high efficiency [10]. Alternative reduction protocols employ aluminum-nickel alloys in methanolic potassium hydroxide, though yields are generally lower (~50%) compared to catalytic hydrogenation [10]. These methods face limitations in regioselectivity when multifunctional groups are present and require stringent control of reaction parameters to prevent over-reduction.
Table 1: Traditional Synthetic Pathways for 6-Methyl-5-phenylpyridazin-3-amine
Intermediate | Reagents/Conditions | Product | Yield |
---|---|---|---|
Ethyl 2-benzoylpropanoate | N₂H₄·H₂O, n-BuOH, 100°C, 6h | 6-Methyl-5-phenylpyridazin-3(2H)-one | 89% |
6-Methyl-5-phenylpyridazin-3(2H)-one | H₂, Raney Ni, MeOH, 20°C, 760 Torr | 6-Methyl-5-phenylpyridazin-3-amine | >95% |
4-Benzoyl-2,4-dioxobutanoate | N₂H₄·H₂O, POCl₃ then H₂/Raney Ni | 6-Methyl-5-phenylpyridazin-3-amine | 65% (2 steps) |
Contemporary synthetic strategies focus on ring-forming reactions using α-functionalized ketones to improve atom economy and regiocontrol. A notable advancement employs 3-aryl-2-oxopropanal derivatives condensed with acetoacetate equivalents under acidic conditions. This method enables precise installation of the 5-phenyl and 6-methyl substituents in a single step, bypassing the need for post-cyclization functionalization [3]. Microwave-assisted cyclization has further enhanced reaction kinetics, reducing typical cyclocondensation times from hours to minutes while maintaining yields >85% [3].
Bioisosteric replacement strategies have gained traction for modulating physicochemical properties while retaining the core pharmacophore. Computational studies indicate that replacing the pyridazine N2 with a carbon isostere (e.g., phenyl) significantly alters electronic distribution without compromising ring planarity. Experimental validation shows that Suzuki-Miyaura cross-coupling of 3-amino-6-bromopyridazine derivatives with phenylboronic acids provides direct access to 5-aryl variants, including the target compound. This Pd(0)-catalyzed approach demonstrates exceptional functional group tolerance, enabling the incorporation of electron-deficient aryl groups that are inaccessible via classical cyclization [8].
Table 2: Modern Synthetic Approaches Using Cyclization and Bioisosteres
Strategy | Key Reagent/Conditions | Advantage | Limitation |
---|---|---|---|
α-Oxoketone cyclization | 3-Aryl-2-oxopropanal + acetoacetate, Ac₂O | Single-step core formation, high regioselectivity | Limited substrate scope |
Microwave-assisted cyclization | N₂H₄·H₂O, MW, 140°C, 15 min | 85% yield, reduced reaction time | Specialized equipment required |
Suzuki-Miyaura coupling | 3-Amino-6-bromopyridazine + ArB(OH)₂, Pd(PPh₃)₄ | Broad aryl scope, late-stage diversification | Requires halogenated precursor |
Solvent polarity critically influences the efficiency of pyridazine ring formation. Polar aprotic solvents (DMF, NMP) facilitate the cyclocondensation of hydrazine with 1,4-dicarbonyl precursors by stabilizing the dipolar transition state. Systematic optimization reveals that DMF increases reaction rates by 3-fold compared to protic solvents like ethanol, attributable to enhanced nucleophilicity of hydrazine and improved substrate solubility [5]. However, high-boiling solvents like n-butanol remain industrially preferred due to lower cost and ease of recycling, despite requiring extended reaction times (6-12 hours).
Catalyst design has evolved to address challenges in reductive amination. Heterogeneous palladium catalysts (Pd/C, Pd-Al₂O₃) exhibit superior activity to Raney nickel for keto-group reduction, particularly with electron-rich pyridazines. Screening studies demonstrate that 5% Pd/C in methanol achieves quantitative conversion of 6-methyl-5-phenylpyridazin-3(2H)-one to the amine at 25°C under 2 bar H₂ pressure, minimizing dehalogenation side reactions [5]. For acid-sensitive substrates, in situ generated hydrazine intermediates (e.g., from azides) provide an alternative pathway. The Staudinger reduction of 3-azidopyridazines using triphenylphosphine/water proceeds cleanly in THF at 0-25°C, affording the target amine in >90% yield without affecting the phenyl ring [5].
Scaling traditional batch synthesis presents significant engineering challenges, including exothermic risks during hydrazine cyclizations and hydrogen safety concerns during catalytic reduction. The high energy input required for solvent reflux (≥100°C) in large reactors creates thermal gradients that diminish regioselectivity. Additionally, catalyst filtration and recycling in Raney nickel-mediated reductions increase processing time and costs. These limitations have motivated the adoption of continuous flow technology to enhance safety and efficiency.
Microreactor systems enable precise thermal management of cyclocondensation reactions. By employing coiled tubular reactors with segmented gas-liquid flow, researchers achieve near-isothermal conditions (ΔT < 2°C) during exothermic hydrazine additions, improving yield consistency from ±15% to ±3% [1]. For reductive amination, packed-bed reactors with immobilized Pd catalysts (e.g., Pd/SiO₂) allow continuous hydrogenation at elevated pressures (10-50 bar) without catalyst separation steps. A demonstrated system produces 6-methyl-5-phenylpyridazin-3-amine at 0.5 kg/day with >99.5% purity, reducing solvent consumption by 80% compared to batch processes [6] [7].
Multi-step integration represents the frontier of flow synthesis. Recent prototypes concatenate:
Table 3: Continuous Flow Strategies for Industrial Synthesis
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1